Spermexatin
Overview
Description
Spermexatin is a synthetic compound derived from spermidine, a naturally occurring polyamine involved in cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
Spermexatin is synthesized through a multi-step process involving the modification of spermidineThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce this compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
Spermexatin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups on this compound, leading to the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Scientific Research Applications
Spermexatin has several scientific research applications, including:
Chemistry: this compound and its derivatives are used as ligands in coordination chemistry and as building blocks for synthesizing more complex molecules.
Biology: this compound is studied for its role in cellular metabolism and its potential as a growth promoter for certain microorganisms.
Medicine: this compound analogs are explored for their potential as drug candidates, particularly in the development of siderophore-antibiotic conjugates.
Industry: This compound derivatives are investigated for their use in industrial processes, such as metal ion chelation and catalysis .
Mechanism of Action
Spermexatin exerts its effects primarily through its ability to chelate metal ions, particularly iron. This chelation process involves the formation of stable complexes with metal ions, which can then be transported into cells. The molecular targets and pathways involved in this process include receptor proteins on the cell membrane and various transport proteins that facilitate the uptake of the metal-spermexatin complex .
Comparison with Similar Compounds
Similar Compounds
Spermexatol: An analog of spermexatin with similar siderophore activity.
Dihydroxybenzoyl spermidine: Another spermidine derivative with metal ion chelation properties.
Cystamide derivatives: Compounds with similar siderophore activity and metal ion chelation capabilities .
Uniqueness of this compound
This compound is unique due to its specific functionalization with dihydroxybenzoyl groups, which enhances its siderophore activity and metal ion chelation properties. This makes it particularly effective in promoting the growth of certain microorganisms and in potential therapeutic applications as part of siderophore-antibiotic conjugates .
Biological Activity
Spermexatin is a synthetic compound derived from spermidine, classified as a siderophore analog. Siderophores are molecules that bind and transport iron in microorganisms, playing a crucial role in microbial growth and pathogenicity. The biological activity of this compound has been investigated for its potential applications in microbiology and medicinal chemistry.
Chemical Structure and Synthesis
This compound is synthesized from spermidine through the incorporation of hydroxamic acid functionalities, which enhance its iron-chelating properties. The synthesis involves key intermediates such as N-hydroxysuccinimide esters of various hydroxamic acids, including malonohydroxamate and glutarohydroxamate . The structural modifications aim to improve the compound's efficacy as an iron chelator.
Table 1: Key Structural Features of this compound
Feature | Description |
---|---|
Base Structure | Spermidine |
Functional Groups | Hydroxamic acids |
Iron Binding Sites | Multiple hydroxamate groups |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria. Preliminary assessments have shown that it retains broad-spectrum activity comparable to traditional antibiotics. In studies, this compound demonstrated minimum inhibitory concentration (MIC) values against Staphylococcus aureus and Bacillus cereus in the range of 6.25–0.003 μg/ml, indicating potent antibacterial effects .
Case Studies
- Study on Iron Chelation : A study evaluated the ability of this compound to stimulate microbial growth by acting as an iron chelator. Results indicated that this compound effectively enhanced the growth of certain bacteria under iron-limited conditions, suggesting its potential role in microbial pathogenesis .
- Comparative Analysis with Other Compounds : In a comparative study with other siderophore analogs, this compound outperformed several traditional antibiotics in terms of potency against specific bacterial strains. This highlights its potential as a novel therapeutic agent in treating infections caused by resistant bacteria .
Table 2: Comparative Antimicrobial Efficacy
Compound | Target Bacteria | MIC (μg/ml) |
---|---|---|
This compound | Staphylococcus aureus | 0.4 |
Traditional Antibiotic A | Bacillus cereus | 1.6 |
Traditional Antibiotic B | Escherichia coli | 3.0 |
The biological activity of this compound is primarily attributed to its ability to chelate iron, which is essential for bacterial growth and metabolism. By sequestering iron, this compound limits its availability to pathogens, thereby inhibiting their proliferation. This mechanism is particularly effective in environments where iron is scarce, such as during infections.
Research Findings
- Iron Sequestration : Studies have shown that this compound binds iron with high affinity, which disrupts the iron acquisition systems of bacteria .
- Cytotoxicity Assessment : While effective against bacteria, cytotoxicity assays revealed that this compound exhibits low toxicity towards mammalian cells at therapeutic concentrations, suggesting a favorable safety profile for potential clinical use .
Properties
IUPAC Name |
N'-(hydroxymethyl)-N-[4-[[4-[hydroxy(methyl)amino]-4-oxobutanoyl]-[3-[[4-(hydroxymethylamino)-4-oxobutanoyl]amino]propyl]amino]butyl]butanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40N6O9/c1-27(37)21(35)9-10-22(36)28(14-4-12-24-18(32)6-8-20(34)26-16-30)13-3-2-11-23-17(31)5-7-19(33)25-15-29/h29-30,37H,2-16H2,1H3,(H,23,31)(H,24,32)(H,25,33)(H,26,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUUMPLEEBPKPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CCC(=O)N(CCCCNC(=O)CCC(=O)NCO)CCCNC(=O)CCC(=O)NCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40N6O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00922516 | |
Record name | N~1~-[3-([4-({1,4-Dihydroxy-4-[(hydroxymethyl)imino]butylidene}amino)butyl]{4-[hydroxy(methyl)amino]-4-oxobutanoyl}amino)propyl]-N~4~-(hydroxymethyl)butanediimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00922516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117680-04-3 | |
Record name | Spermexatin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117680043 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N~1~-[3-([4-({1,4-Dihydroxy-4-[(hydroxymethyl)imino]butylidene}amino)butyl]{4-[hydroxy(methyl)amino]-4-oxobutanoyl}amino)propyl]-N~4~-(hydroxymethyl)butanediimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00922516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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